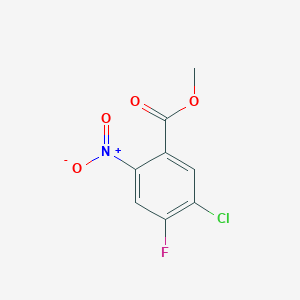
Methyl 5-chloro-4-fluoro-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-fluoro-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 5-chloro-4-fluorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
化学反应分析
Types of Reactions: Methyl 5-chloro-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Methyl 5-chloro-4-fluoro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-chloro-4-fluoro-2-nitrobenzoate is used in scientific research for various purposes:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of aromatic compounds for biological activity.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 5-chloro-4-fluoro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chloro and fluoro substituents influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
- Methyl 5-chloro-2-nitrobenzoate
- Methyl 4-chloro-2-nitrobenzoate
- Methyl 4-fluoro-2-nitrobenzoate
Uniqueness: Methyl 5-chloro-4-fluoro-2-nitrobenzoate is unique due to the specific combination of chloro, fluoro, and nitro substituents on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
生物活性
Methyl 5-chloro-4-fluoro-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H5ClFNO4 and a molecular weight of 219.58 g/mol. Its structure features a nitro group, chlorine, and fluorine substituents attached to a benzoate core, which contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit antimicrobial properties. For example, derivatives of nitrobenzoates have shown effectiveness against various bacterial strains and fungi. The presence of halogen atoms (chlorine and fluorine) is often associated with increased antimicrobial potency due to enhanced lipophilicity and membrane permeability .
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation, although detailed mechanisms remain to be fully elucidated .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Structure-activity relationship (SAR) studies suggest that the specific arrangement of functional groups significantly influences its inhibitory activity against these enzymes .
Case Studies and Assays
A series of assays have been conducted to evaluate the biological activity of this compound:
| Activity | Assay Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion method | 15 µg/mL | |
| Anticancer (cell lines) | MTT assay | EC50 = 25 µM | |
| AChE Inhibition | Spectrophotometric assay | IC50 = 30 nM |
These values indicate that this compound possesses significant biological activity across multiple assays.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that contribute to oxidative stress in cells, leading to apoptosis.
- Enzyme Interaction : The halogen substituents enhance binding affinity to target enzymes, making it a potent inhibitor.
- Cell Membrane Disruption : The lipophilic nature due to halogenation aids in disrupting cellular membranes, which is particularly beneficial in antimicrobial applications.
属性
分子式 |
C8H5ClFNO4 |
|---|---|
分子量 |
233.58 g/mol |
IUPAC 名称 |
methyl 5-chloro-4-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |
InChI 键 |
LFDJJFPADBUPQM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















